MAMS Substrate Discrimination: 4-MTOB vs. 5-Methylthio-2-oxopentanoate and Non-Sulfur 2-Oxohexanoate
Methylthioalkylmalate synthase (MAMS; EC 2.3.3.17), the committed enzyme of methionine-derived aliphatic glucosinolate biosynthesis, discriminates between 2-oxo acid substrates based on both chain length and sulfur content. 4-Methylthio-2-oxobutanoate (4-MTOB; C3 backbone) retains 86% of the activity measured for the chain-elongated analog 5-methylthio-2-oxopentanoate (5-MTOP; C4 backbone, set as 100% reference), whereas the desulfurized analog 2-oxohexanoate (C3 backbone without sulfur) exhibits only 17% activity relative to the same reference . This 5.1-fold activity differential between 4-MTOB and its non-sulfur isostere demonstrates a strict requirement for the methylthio group that is independent of chain length. Furthermore, 4-MTOB serves as a substrate for all three Arabidopsis MAMS isoforms (MAM1, MAM2, and MAM3), whereas 5-MTOP is accepted only by MAM1 and MAM3, and longer-chain substrates (≥C7) are restricted to MAM3 alone [1]. This isoform-selectivity profile establishes 4-MTOB as the universal entry substrate for the entire glucosinolate chain-elongation pathway.
| Evidence Dimension | Relative enzyme activity (% of 5-MTOP reference) with MAMS (EC 2.3.3.17) |
|---|---|
| Target Compound Data | 4-Methylthio-2-oxobutanoate: 86% activity |
| Comparator Or Baseline | 5-Methylthio-2-oxopentanoate: 100% activity (reference); 2-Oxohexanoate: 17% activity |
| Quantified Difference | 5.1-fold higher activity for 4-MTOB vs. non-sulfur analog 2-oxohexanoate; 4-MTOB is accepted by MAM1/MAM2/MAM3 vs. 5-MTOP accepted only by MAM1/MAM3 |
| Conditions | BRENDA-curated data; pH 8.0, 32°C; Arabidopsis thaliana enzyme |
Why This Matters
A researcher studying glucosinolate biosynthesis or engineering Brassica secondary metabolism must use 4-MTOB as the C3 starter unit because non-sulfur analogs fail to support meaningful catalytic throughput and longer-chain analogs lack the requisite isoform compatibility.
- [1] Kumar R, Lee SG, Augustine R, et al. Molecular Basis of the Evolution of Methylthioalkylmalate Synthase and the Diversity of Methionine-Derived Glucosinolates. Plant Cell. 2019;31(7):1633-1647. doi:10.1105/tpc.19.00046. View Source
